N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and phenyl groups. The final steps involve the formation of the enone linkage and the attachment of the piperidine and benzamide moieties. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of functional groups and molecular geometry makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H31ClN4O2 |
---|---|
Molecular Weight |
539.1 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C32H31ClN4O2/c1-22-8-10-25(11-9-22)31(38)34-29(32(39)36-18-16-23(2)17-19-36)20-26-21-37(28-6-4-3-5-7-28)35-30(26)24-12-14-27(33)15-13-24/h3-15,20-21,23H,16-19H2,1-2H3,(H,34,38)/b29-20- |
InChI Key |
RCHATNFGEZCOSC-BRPDVVIDSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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